1-Dodecyl-3-methylimidazolium hexafluorophosphate
Overview
Description
1-Dodecyl-3-methylimidazolium hexafluorophosphate is an ionic liquid with the chemical formula C₁₆H₃₁F₆N₂P and a molecular weight of 396.3949 g/mol . It is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various organic solvents . This compound is widely used in green chemistry as a replacement for traditional volatile organic solvents due to its environmentally friendly nature .
Mechanism of Action
Target of Action
1-Dodecyl-3-methylimidazolium hexafluorophosphate, also known as [C12mim][PF6], is an ionic liquid crystal . Its primary targets are the mesophase structures in the system it is introduced to . The compound interacts with these structures, influencing their formation and stability .
Mode of Action
The compound’s interaction with its targets is primarily through the application of oscillatory shear . This can both accelerate and suppress mesophase formation depending on the amplitude of the shear . A small amplitude shear can speed up the mesophase transition dynamics and result in a more ordered mesomorphic structure than that without shear . When the shear amplitude is large enough, it destabilizes the mesophase, resulting in a transition from a smectic a (sma) to liquid or a smectic b (smb) to sma .
Biochemical Pathways
The compound affects the mesophase transition dynamics in the system . This involves changes in the translational or rotational dynamics of the system . The compound’s action can lead to the formation of a medium-range hexatic order inside the layer plane, with the correlation length extending to several nanometres in the shear-induced SmA phase .
Pharmacokinetics
Its physical properties such as melting point (60°c) and molecular weight (39639) have been reported . These properties can influence its absorption, distribution, metabolism, and excretion (ADME) in a system, thereby affecting its bioavailability.
Result of Action
The action of this compound results in changes in the mesophase structures of the system . It can accelerate the formation of a more ordered mesomorphic structure or destabilize the mesophase depending on the amplitude of the applied shear . This can lead to transitions between different mesophase structures .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and shear amplitude . The compound’s ability to accelerate or suppress mesophase formation is dependent on the amplitude of the applied shear .
Biochemical Analysis
Biochemical Properties
1-Dodecyl-3-methylimidazolium hexafluorophosphate plays a crucial role in biochemical reactions, particularly in the stabilization and solubilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through ionic and hydrophobic interactions. For instance, this compound can enhance the activity of certain enzymes by providing a favorable microenvironment that stabilizes their active conformations. Additionally, this compound can disrupt protein-protein interactions, leading to changes in protein function and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, depending on the specific interactions involved. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is generally stable, but its activity can be influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance certain biochemical processes without causing significant toxicity. At higher doses, it can exhibit toxic effects, including cellular damage and disruption of normal physiological functions. Studies have shown that there are threshold effects, where the compound’s impact becomes more pronounced at specific concentration levels. High doses of this compound can lead to adverse effects such as oxidative stress, inflammation, and organ damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. It can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites. For example, this compound can inhibit or activate enzymes involved in lipid metabolism, resulting in changes in lipid levels and composition. Additionally, this compound can influence the production of reactive oxygen species, impacting cellular redox balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. For instance, this compound can be taken up by cells through specific transporters, leading to its accumulation in certain cellular compartments. This distribution pattern can impact the compound’s effects on cellular processes and overall function .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can interact with organelles such as the endoplasmic reticulum and Golgi apparatus, affecting protein processing and trafficking .
Preparation Methods
1-Dodecyl-3-methylimidazolium hexafluorophosphate can be synthesized through a two-step process:
Synthesis of 1-Dodecyl-3-methylimidazolium chloride: This involves the reaction of 1-methylimidazole with 1-dodecyl chloride under reflux conditions.
Industrial production methods typically involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high purity and yield .
Chemical Reactions Analysis
1-Dodecyl-3-methylimidazolium hexafluorophosphate undergoes various chemical reactions, including:
Nucleophilic substitution: This reaction involves the replacement of a leaving group by a nucleophile.
Oxidation and reduction: The compound can participate in redox reactions, where it either gains or loses electrons.
Complexation: It can form complexes with metal ions, which is useful in catalysis and separation processes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Dodecyl-3-methylimidazolium hexafluorophosphate has a wide range of applications in scientific research:
Comparison with Similar Compounds
1-Dodecyl-3-methylimidazolium hexafluorophosphate can be compared with other similar ionic liquids, such as:
1-Hexyl-3-methylimidazolium hexafluorophosphate: This compound has a shorter alkyl chain, which affects its solubility and thermal stability.
1-Decyl-3-methylimidazolium hexafluorophosphate: This compound has a similar structure but with a decyl chain instead of a dodecyl chain, leading to differences in its physical and chemical properties.
1-Butyl-3-methylimidazolium hexafluorophosphate: This compound has an even shorter alkyl chain, resulting in different solubility and stability characteristics.
The uniqueness of this compound lies in its long alkyl chain, which provides enhanced solubility and stability compared to its shorter-chain counterparts .
Properties
IUPAC Name |
1-dodecyl-3-methylimidazol-3-ium;hexafluorophosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31N2.F6P/c1-3-4-5-6-7-8-9-10-11-12-13-18-15-14-17(2)16-18;1-7(2,3,4,5)6/h14-16H,3-13H2,1-2H3;/q+1;-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPHALGYBTKGJEV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C=C[N+](=C1)C.F[P-](F)(F)(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31F6N2P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4047919 | |
Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219947-93-0 | |
Record name | 1-Dodecyl-3-methylimidazolium hexafluorophosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4047919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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